molecular formula C5H4N4O2S B6615224 3-cyanopyrazine-2-sulfonamide CAS No. 1249194-47-5

3-cyanopyrazine-2-sulfonamide

Cat. No.: B6615224
CAS No.: 1249194-47-5
M. Wt: 184.18 g/mol
InChI Key: XJXZZWZNKCMMHM-UHFFFAOYSA-N
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Description

3-Cyanopyrazine-2-sulfonamide is a heterocyclic compound that belongs to the pyrazine family. It has the molecular formula C5H4N4O2S and a molecular weight of 184.18 g/mol. This compound is known for its unique chemical structure, which includes a cyano group (-CN) and a sulfonamide group (-SO2NH2) attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyanopyrazine-2-sulfonamide typically involves the reaction of pyrazine derivatives with sulfonamide reagents. One common method is the oxidative coupling of thiols and amines, which allows for the direct synthesis of sulfonamides . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it more efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving the desired outcomes.

Chemical Reactions Analysis

Types of Reactions

3-Cyanopyrazine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The cyano group and sulfonamide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

3-Cyanopyrazine-2-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyanopyrazine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the synthesis of folic acid in bacteria, making it an effective antibacterial agent . The cyano group can also interact with various enzymes and proteins, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group and have similar antibacterial properties.

    Pyrazine Derivatives: Compounds such as pyrazinamide and pyrazinecarboxamide have similar pyrazine rings and are used in medicinal chemistry.

Uniqueness

3-Cyanopyrazine-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-cyanopyrazine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2S/c6-3-4-5(12(7,10)11)9-2-1-8-4/h1-2H,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZZWZNKCMMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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